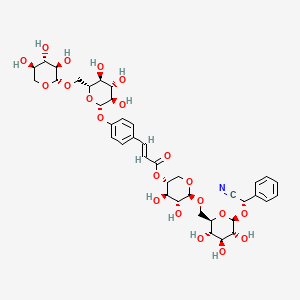
Anthemis glycoside A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anthemis glycoside A is an anthemis glycoside that is found in the cyanogenic achenes of Anthemis altissima. It is an anthemis glycoside, a disaccharide derivative, an O-acyl carbohydrate and a nitrile. It derives from a trans-cinnamic acid.
Wissenschaftliche Forschungsanwendungen
Flavonoid Content and Classification of Anthemideae
A study on lipophilic and polar flavonoids in temperate species of Anthemideae, including Anthemis, identified flavonol glycosides in the leaves of Anthemis species. This research contributes to the classification and differentiation of Anthemis from other genera based on flavonoid patterns, indicating the role of these compounds, potentially including Anthemis glycoside A, in taxonomy and systematics of plant species (Williams, Greenham, & Harborne, 2001).
Chemical Composition and Antimicrobial Activities
Anthemis species have been traditionally used for treating infections and inflammations. A study on Anthemis stiparum revealed its chemical composition, including phenolic and flavonoid contents, which showed significant antimicrobial and antibiofilm activities. This suggests potential applications of Anthemis glycoside A, if present, in developing natural antibiotic and antibiofilm agents (Chemsa et al., 2018).
Cyanogenic Diglycosides in Anthemis Cairica
Research on Anthemis cairica identified cyanogenic diglycosides, which are compounds related to glycosides. Such studies highlight the potential of Anthemis glycosides in understanding plant defense mechanisms and their possible applications in pharmacology or agriculture (Nahrstedt et al., 1983).
Phytochemical Profile of Anthemis Nobilis
An investigation into the chemical compounds of Anthemis nobilis, including glycosides, revealed its diverse phytochemical profile. These findings aid in understanding the medicinal properties of Anthemis species and support the potential health benefits of glycosides present in these plants (Mohammed, Hameed, & Salman, 2020).
Novel Flavonoid Glycosides from Anthemis Tinctoria
The discovery of new flavonoid glycosides in Anthemis tinctoria, such as tinctosid, highlights the diversity of glycosides in the Anthemis genus. This research can pave the way for novel applications in natural product chemistry and pharmacology (Masterova et al., 2005).
In Vitro Regeneration of Anthemis Hyalina
Anthemis hyalina, known for its medicinal properties, was the subject of a study on in vitro shoot regeneration. The successful regeneration of this plant, which contains various glycosides, could be crucial for its conservation and medicinal use (Valizadeh, 2017).
Antioxidant and Antibacterial Activities of Anthemis Praecox
The study on Anthemis praecox demonstrated its phenolic profile and significant antioxidant and antibacterial activities. These properties suggest the potential of Anthemis glycoside A in contributing to natural antioxidant and antibacterial agents (Belhaoues, Amri, & Bensouilah, 2020).
Anti-Inflammatory Activity of Anthemis Tricolor
Anthemis tricolor extracts have shown anti-inflammatory properties, indicating the potential therapeutic applications of Anthemis glycosides in treating inflammatory conditions (Demirkan, Özçınar, & Kıvçak, 2019).
Flavonoid Patterns in the Chrysanthemum Complex
Research on flavonoids in the Chrysanthemum complex, including Anthemis, provides insights into the chemosystematics of the tribe Anthemideae. This research is vital for understanding the diversity and role of glycosides in plant taxonomy (Harborne, Heywood, & Saleh, 1970).
Neuroprotective Effects of Anthemis Species
A study on Anthemis tinctoria and A. cretica focused on their neuroprotective effects. The research highlights the potential of Anthemis glycosides in managing neurodegenerative diseases (Orlando et al., 2019).
Eigenschaften
CAS-Nummer |
89354-48-3 |
|---|---|
Produktname |
Anthemis glycoside A |
Molekularformel |
C39H49NO21 |
Molekulargewicht |
867.8 g/mol |
IUPAC-Name |
[(3R,4R,5R,6R)-6-[[(2R,3S,4S,5R,6R)-6-[(S)-cyano(phenyl)methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxyoxan-3-yl] (E)-3-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]prop-2-enoate |
InChI |
InChI=1S/C39H49NO21/c40-12-21(18-4-2-1-3-5-18)59-39-35(52)31(48)28(45)24(61-39)16-56-37-33(50)29(46)22(14-54-37)58-25(42)11-8-17-6-9-19(10-7-17)57-38-34(51)30(47)27(44)23(60-38)15-55-36-32(49)26(43)20(41)13-53-36/h1-11,20-24,26-39,41,43-52H,13-16H2/b11-8+/t20-,21-,22-,23-,24-,26+,27-,28-,29+,30+,31+,32-,33-,34-,35-,36+,37+,38-,39-/m1/s1 |
InChI-Schlüssel |
GVPIOFYEBVTHHT-WAUBIPOJSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC=C(C=C3)/C=C/C(=O)O[C@@H]4CO[C@H]([C@@H]([C@H]4O)O)OC[C@@H]5[C@H]([C@@H]([C@H]([C@@H](O5)O[C@H](C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |
SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)C=CC(=O)OC4COC(C(C4O)O)OCC5C(C(C(C(O5)OC(C#N)C6=CC=CC=C6)O)O)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



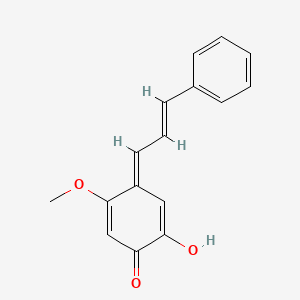
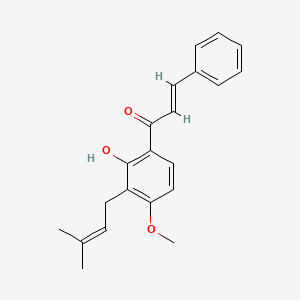
![1-[(2S,3R)-3-(3,4-dichlorophenyl)-2-bicyclo[2.2.2]octanyl]-N,N-dimethylmethanamine](/img/structure/B1237432.png)
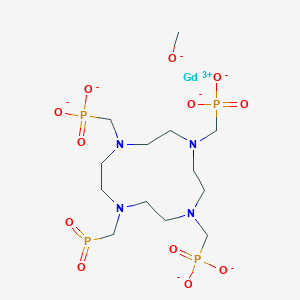
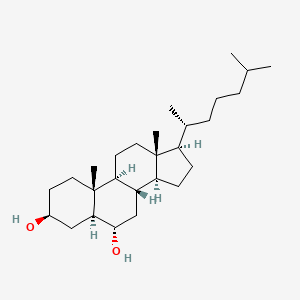
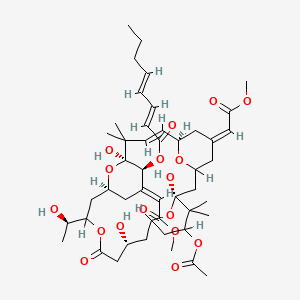
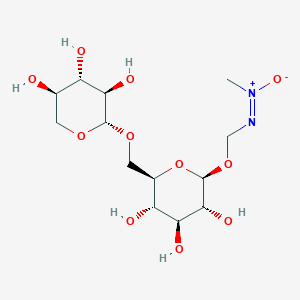
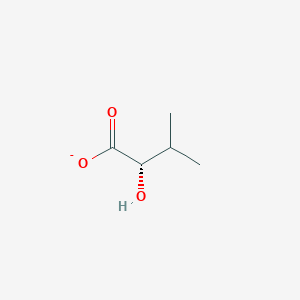
![(2R)-2-amino-4-[hydroxy(methyl)phosphoryl]butanoic acid](/img/structure/B1237443.png)

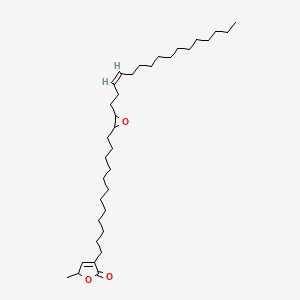

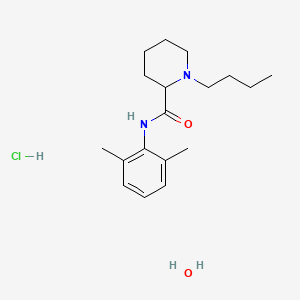
![N-[[4-(dimethylamino)phenyl]methyl]-2-[methyl(8-quinolinylsulfonyl)amino]acetamide](/img/structure/B1237452.png)